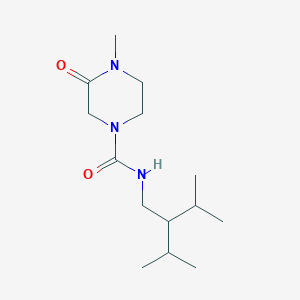
1-(4-cyanophenyl)-N,N-bis(prop-2-enyl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-cyanophenyl)-N,N-bis(prop-2-enyl)cyclopropane-1-carboxamide, commonly known as CPCC, is a synthetic compound that has been widely studied for its potential applications in scientific research. CPCC is a cyclopropane derivative that has been shown to have unique biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments.
作用機序
The mechanism of action of CPCC involves the selective inhibition of specific enzymes and proteins within living systems. CPCC has been shown to bind to these molecules with high affinity, disrupting their normal biochemical function and leading to a variety of physiological effects.
Biochemical and Physiological Effects
CPCC has been shown to have a variety of biochemical and physiological effects on living systems. These effects include the modulation of various signaling pathways, the inhibition of specific enzymes and proteins, and the alteration of cellular metabolism. CPCC has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for use in cancer research.
実験室実験の利点と制限
One of the key advantages of CPCC is its ability to selectively target specific enzymes and proteins within living systems. This makes it a valuable tool for studying the function of these molecules in a variety of research applications. However, CPCC also has limitations, including its potential toxicity and the need for specialized laboratory equipment and expertise.
将来の方向性
There are many potential future directions for research involving CPCC. One promising area of research involves the development of new synthetic derivatives of CPCC with improved biochemical and physiological properties. Other potential areas of research include the use of CPCC as a tool for studying the function of specific enzymes and proteins in living systems, and the development of new therapeutic agents based on CPCC and its derivatives.
Conclusion
In conclusion, CPCC is a promising synthetic compound that has been extensively studied for its potential applications in scientific research. CPCC has unique biochemical and physiological effects, making it a valuable tool for studying the function of specific enzymes and proteins in living systems. While CPCC has limitations, its potential applications in research make it a promising candidate for future studies.
合成法
CPCC can be synthesized through a multistep process involving the reaction of various chemical reagents. The exact synthesis method varies depending on the specific research application, but typically involves the use of organic solvents and specialized laboratory equipment.
科学的研究の応用
CPCC has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of CPCC as a tool for studying the mechanism of action of various biochemical pathways. CPCC has been shown to selectively target specific enzymes and proteins, making it a valuable tool for studying the function of these molecules in living systems.
特性
IUPAC Name |
1-(4-cyanophenyl)-N,N-bis(prop-2-enyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-11-19(12-4-2)16(20)17(9-10-17)15-7-5-14(13-18)6-8-15/h3-8H,1-2,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSYDKDALHWXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1(CC1)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]quinoline](/img/structure/B7678978.png)
![[4-Hydroxy-4-(trifluoromethyl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7678985.png)
![1-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B7678986.png)

![3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B7678996.png)
![1-[[2-(Difluoromethoxy)-6-fluorophenyl]methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7678997.png)
![3-[(3-Chlorophenyl)methylsulfonyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7679007.png)
![3-[(2,6-Dimethylpyridin-3-yl)methylsulfonyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7679021.png)
![(2S)-2-amino-4-methylsulfanyl-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)butan-1-one;hydrochloride](/img/structure/B7679028.png)
![2-[4-[[(8-fluoroquinolin-4-yl)-methylamino]methyl]piperidin-1-yl]-N-methylacetamide](/img/structure/B7679034.png)

![N-[2-chloro-4-[(1-ethenylpyrazol-4-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7679050.png)
![N-[3-(3,5-difluorophenyl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7679056.png)
